molecular formula C10H14S B8554983 2-Cyclopentylmethythiophene

2-Cyclopentylmethythiophene

Cat. No. B8554983
M. Wt: 166.29 g/mol
InChI Key: MHCDPUQZSITUCR-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

The material from step 33a above (12.28 g ) was dissolved in 100 mL of diethylene glycol. KOH (11.20 g, 200 mmol) was added and dissolved. Hydrazine hydrate (8.25 mL, 170 mmol) was added, and the reaction was heated to gentle reflux for 18 hours. After cooling, the reaction was diluted with water, neutralized with 66 mL of 3 N HCl and extracted with 3×100 mL of hexane. The extract was dried over MgSO4, filtered through a pad of silica gel and evaporated on a rotary evaporator to give 6.58 g of the title product. NMR (CDCl3) δ:1.21 (m, 2H), 1.61 (m, 4H), 1.81 (m, 2H), 2.14 (septet, 1H), 2.81 (d, 2H), 6.79 (dd, J=4 Hz, 1H), 6.91 (dd, J=4, 5 Hz, 1H), 7.11 (dd, J=1, 5 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
8.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
66 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[K+].O.NN.Cl>C(O)COCCO.O>[CH:1]1([CH2:6][C:8]2[S:9][CH:10]=[CH:11][CH:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C(=O)C=1SC=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
8.25 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
66 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 mL of hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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